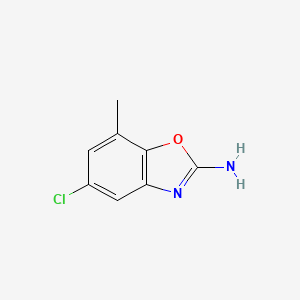

5-Chloro-7-methyl-1,3-benzoxazol-2-amine

Description

Properties

IUPAC Name |

5-chloro-7-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFBSBJBPSHPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250209-15-4 | |

| Record name | 5-chloro-7-methyl-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-amino-4-chloro-6-methylphenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring . Catalysts such as metal catalysts or ionic liquids can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-7-methyl-1,3-benzoxazol-2-amine serves as a critical building block in the synthesis of pharmaceutical compounds. Its applications include:

-

Antimicrobial Activity :

- Effective against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis.

- Exhibits antifungal properties against pathogens like Candida albicans.

-

Anticancer Properties :

- Demonstrated cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

- Mechanism involves the inhibition of DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells.

-

Neurological Effects :

- Acts as an orexin receptor antagonist, promoting sleep by blocking orexin A and B.

- Potential applications in treating sleep disorders such as insomnia.

Biological Research Applications

The compound is extensively studied for its interactions with biological targets:

- Target Enzymes : Inhibition of specific enzymes involved in DNA replication and transcription processes.

- Biochemical Pathways : Modulates the orexinergic system, crucial for regulating arousal and wakefulness.

Industrial Chemistry Applications

In industrial settings, this compound is utilized for:

-

Synthesis of New Materials :

- Used as an intermediate in the production of dyes and pigments.

- Facilitates the development of novel materials with enhanced properties.

-

Synthetic Methodologies :

- Employed in various synthetic routes to produce related compounds that exhibit similar or enhanced biological activities.

Case Studies

-

Anticancer Activity Study :

- Research demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The study reported IC50 values indicating potent cytotoxicity linked to DNA topoisomerase inhibition.

-

Sleep Regulation Study :

- A study investigating the effects of this compound on sleep regulation found that it effectively reduced wakefulness in animal models by antagonizing orexin receptors. This suggests potential therapeutic applications for insomnia treatment.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methyl groups can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoxazole Derivatives

Key Observations

Substituent Position and Halogen Effects: The chlorine atom at position 5 in this compound and its non-methylated analog (5-Chloro-1,3-benzoxazol-2-amine) is critical for cytochrome P450 inhibition (>50% retinoic acid metabolism inhibition) . Replacing chlorine with bromine (5-Bromo-2-methyl-1,3-benzoxazol-7-amine) increases molecular weight and polarizability, which could affect binding affinity in biological targets .

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 5-Chloro-6-nitro-1,3-benzoxazol-2-amine introduces strong electron-withdrawing effects, likely increasing reactivity and metabolic susceptibility compared to the methyl-substituted target compound .

Heterocyclic Hybrids :

- The imidazole-fused derivative (N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine) demonstrates broad-spectrum antibacterial activity, highlighting the importance of hybrid heterocycles in antimicrobial design .

Biological Activity

5-Chloro-7-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a benzoxazole ring with chlorine and methyl substituents at the 5 and 7 positions, respectively. Its molecular formula is . The unique combination of these substituents enhances its reactivity and interaction with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

- The compound has shown effectiveness against various bacterial strains, notably Gram-positive bacteria such as Bacillus subtilis. Its minimal inhibitory concentrations (MIC) indicate selective antibacterial properties .

- It also possesses antifungal activity against pathogens like Candida albicans .

2. Anticancer Properties

- Studies indicate that this compound can inhibit cancer cell proliferation. It has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

- The mechanism often involves the inhibition of DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells .

3. Neurological Effects

- This compound acts as an orexin receptor antagonist, targeting orexin receptor types 1 and 2. By blocking orexin A and B, it can promote sleep and potentially treat sleep disorders such as insomnia .

The biological activity of this compound can be attributed to its interaction with specific biomolecules:

Target Enzymes:

- Inhibition of DNA topoisomerases disrupts DNA replication and transcription processes in cancer cells.

- Competitive blockade of orexin receptors modulates the sleep-wake cycle by affecting neuropeptide signaling pathways .

Biochemical Pathways:

- The compound influences the orexinergic system, which plays a crucial role in regulating arousal and wakefulness .

Research Findings

Several studies have explored the efficacy of this compound:

Case Studies

In a clinical trial assessing the use of this compound for insomnia treatment, participants showed improved sleep quality without adverse effects typically associated with other sleep aids. This suggests a favorable profile for elderly patients who may be sensitive to traditional medications .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-7-methyl-1,3-benzoxazol-2-amine, and how do methodologies compare in terms of yield and purity?

The compound can be synthesized via oxidative cyclodesulfurization using iodine (I₂) as a catalyst. This method involves reacting substituted isothiocyanates with aminophenol derivatives under mild conditions, achieving yields of 70–80% . Alternative approaches, such as fly ash-catalyzed condensation, utilize waste-derived catalysts but may require longer reaction times or higher temperatures . Purity is typically confirmed via NMR and HPLC, with iodine-mediated methods offering better reproducibility .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-III visualizes thermal ellipsoids to confirm bond angles and torsional conformations, critical for distinguishing regioisomers or validating substitution patterns . For example, crystallographic data can clarify the position of the chlorine and methyl groups in the benzoxazole ring .

Q. What spectroscopic techniques are most reliable for confirming the purity of synthesized this compound?

High-resolution ¹H/¹³C NMR identifies functional groups and detects impurities via peak splitting or unexpected signals. IR spectroscopy confirms the presence of N–H stretches (3200–3400 cm⁻¹) and C–O–C vibrations in the benzoxazole ring (1250–1300 cm⁻¹) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of iodine versus fly ash in benzoxazole synthesis?

Iodine acts as a mild Lewis acid, promoting oxidative desulfurization and cyclization via intermediate iodonium species. This pathway minimizes side reactions, enhancing regioselectivity . Fly ash, rich in metal oxides (e.g., SiO₂, Al₂O₃), facilitates imine formation and aerial oxidation but may introduce trace metal contaminants, affecting reproducibility . Kinetic studies using in situ FTIR or GC-MS can track intermediate formation .

Q. How do structural modifications of this compound influence its antimicrobial activity against E. coli DNA gyrase?

Molecular docking simulations reveal that the chlorine atom enhances hydrophobic interactions with the gyrase ATP-binding pocket, while the methyl group stabilizes the binding via van der Waals forces . Derivatives with electron-withdrawing groups (e.g., –NO₂) show improved IC₅₀ values compared to electron-donating substituents (–OCH₃) .

Q. What strategies mitigate toxicity risks during large-scale synthesis of this compound?

Safety data sheets (SDS) recommend using fume hoods, nitrile gloves, and solvent traps to handle volatile intermediates (e.g., chloroacetyl chloride) . Toxicity assessments via in vitro assays (e.g., Ames test) are critical for identifying mutagenic impurities. Alternatives to toxic reagents, such as replacing HgO with I₂, reduce environmental hazards .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

QSAR models correlate logP values with membrane permeability, while molecular dynamics simulations assess binding stability to serum proteins (e.g., albumin) . ADMET predictors (e.g., SwissADME) estimate metabolic clearance routes, guiding the design of derivatives with improved oral bioavailability .

Methodological Challenges

Q. How can researchers resolve contradictory data on the catalytic efficiency of fly ash in benzoxazole synthesis?

Contradictions arise from variability in fly ash composition (e.g., SiO₂ content). Standardizing fly ash pretreatment (e.g., calcination at 500°C for 2 hours) and characterizing batches via XRF/XRD ensures consistency . Comparative studies using model reactions (e.g., benzoxazole formation from 2-aminophenol) isolate catalyst performance from substrate effects .

Q. What experimental protocols validate the inhibition of cytochrome P-450 enzymes by this compound?

In vitro microsomal assays (e.g., human liver microsomes) quantify metabolite depletion via LC-MS. IC₅₀ values are determined using fluorogenic substrates (e.g., 7-benzyloxyquinoline), with ketoconazole as a positive control . Structure-activity studies correlate halogen position with inhibition potency .

Emerging Research Directions

Q. Can this compound serve as a scaffold for dual-acting antimicrobial agents?

Hybrid derivatives incorporating fluoroquinolone moieties (e.g., ciprofloxacin) show synergistic activity against drug-resistant S. aureus. Mechanistic studies using time-kill assays and resistance frequency tests are ongoing .

Q. What innovations in green chemistry improve the sustainability of benzoxazole synthesis?

Solvent-free mechanochemical synthesis (e.g., ball milling) reduces waste, while photocatalytic methods using TiO₂ under UV light offer energy-efficient alternatives . Life-cycle assessments (LCA) compare the environmental footprint of iodine-mediated versus traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.